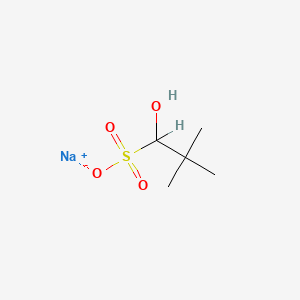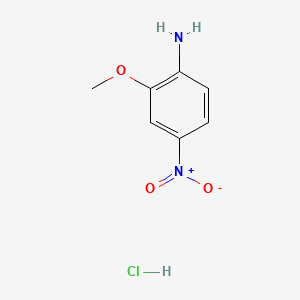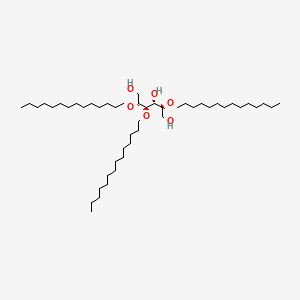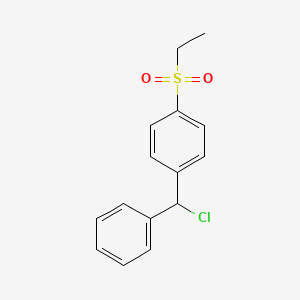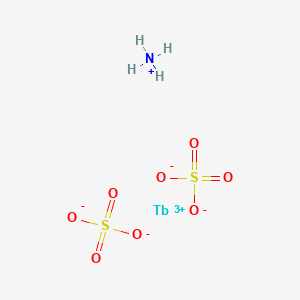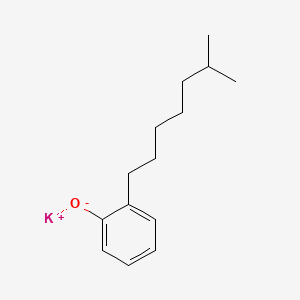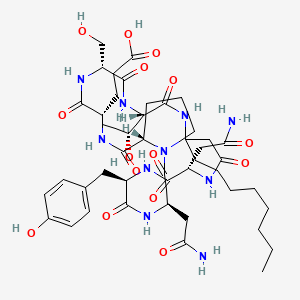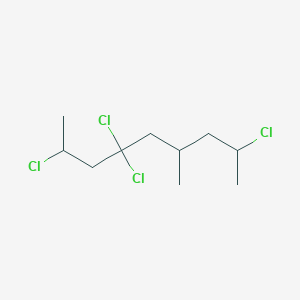
2,4,4,8-Tetrachloro-6-methylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,8-Tetrachloro-6-methylnonane is an organic compound characterized by its unique structure, which includes four chlorine atoms and a methyl group attached to a nonane backbone. This compound is part of the broader class of chlorinated hydrocarbons, which are known for their diverse applications in various fields, including industrial chemistry and environmental science.
Méthodes De Préparation
The synthesis of 2,4,4,8-Tetrachloro-6-methylnonane typically involves the chlorination of nonane derivatives under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Des Réactions Chimiques
2,4,4,8-Tetrachloro-6-methylnonane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Applications De Recherche Scientifique
2,4,4,8-Tetrachloro-6-methylnonane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its effects on biological systems, particularly its interactions with cellular components.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, although its toxicity remains a concern.
Mécanisme D'action
The mechanism of action of 2,4,4,8-Tetrachloro-6-methylnonane involves its interaction with cellular membranes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the disruption of cellular processes and, in some cases, cytotoxic effects .
Comparaison Avec Des Composés Similaires
2,4,4,8-Tetrachloro-6-methylnonane can be compared to other chlorinated hydrocarbons such as:
2,3,5,6-Tetrachlorononane: Similar in structure but with different chlorine atom positions, leading to variations in reactivity and applications.
2,4,4,8-Tetrachlorodecane: A longer carbon chain that affects its physical properties and uses.
2,4,4,8-Tetrachloro-6-ethylheptane:
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Propriétés
Numéro CAS |
51500-53-9 |
|---|---|
Formule moléculaire |
C10H18Cl4 |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2,4,4,8-tetrachloro-6-methylnonane |
InChI |
InChI=1S/C10H18Cl4/c1-7(4-8(2)11)5-10(13,14)6-9(3)12/h7-9H,4-6H2,1-3H3 |
Clé InChI |
JCYNWCCQWOALAC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)Cl)CC(CC(C)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


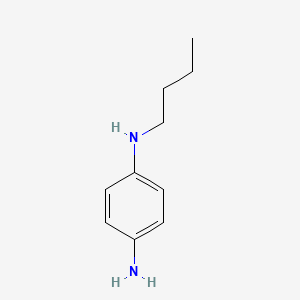
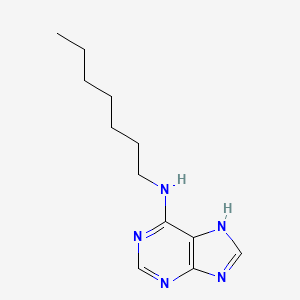
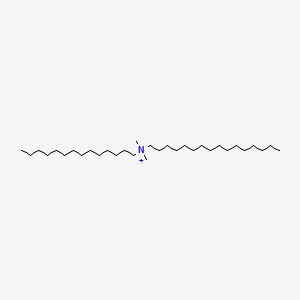

![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)

